![molecular formula C17H19ClN2O3 B5716943 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. CDU belongs to the class of ureas, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, it is believed that this compound inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. Inhibition of these enzymes can lead to various biological effects, including the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of cancer cell growth.
实验室实验的优点和局限性
One of the major advantages of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential use in cancer research and Alzheimer's disease treatment. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines and improving cognitive function. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which can limit its use in lab experiments.
未来方向
There are several future directions for N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea research. One direction is to further study the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of more effective this compound derivatives. Another direction is to study the potential use of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, future research can focus on improving the selectivity and toxicity of this compound, which can increase its potential use in lab experiments and clinical trials.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has been shown to inhibit the growth of various cancer cell lines and improve cognitive function. However, this compound has potential toxicity, which can limit its use in lab experiments. Future research can focus on improving the selectivity and toxicity of this compound and studying its potential use in other diseases.
合成方法
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea can be synthesized using a three-step process. The first step involves the reaction of 2-chloroaniline with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethyl-2-chlorobenzamide. The second step involves the reaction of the benzamide with potassium carbonate and dimethylformamide to form the corresponding benzyl isocyanate. The final step involves the reaction of the benzyl isocyanate with 2-chlorophenylamine to form this compound.
科学研究应用
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied extensively for its potential use in various scientific applications. One of the major applications of this compound is in cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its potential use in treating Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-3-5-13(14)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPRCWORBHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
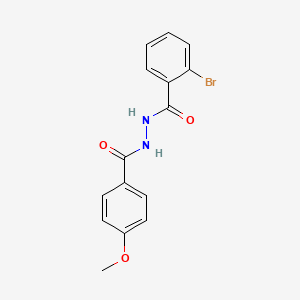
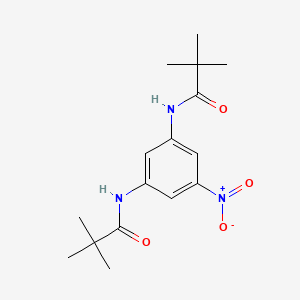
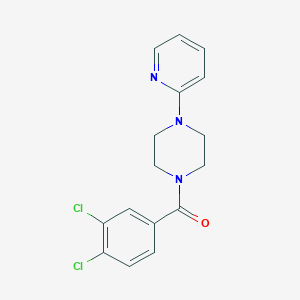
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)
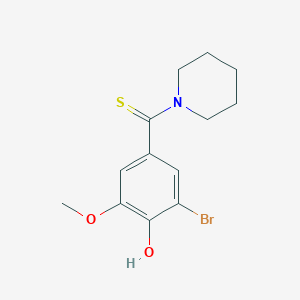
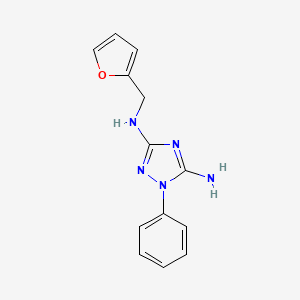

![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)